3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole

Lipophilicity LogP Physicochemical property optimization

3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole (CAS 1564723-09-6; IUPAC: 2-(5-propyl-1,2,4-oxadiazol-3-yl)azepane; molecular formula C₁₁H₁₉N₃O; MW 209.29 g/mol) belongs to the 1,2,4-oxadiazole class of heterocycles, a privileged scaffold in medicinal chemistry owing to its established role as a hydrolytically stable bioisostere of ester and amide functionalities. The compound incorporates a seven-membered azepane ring at the 3-position and an n-propyl chain at the 5-position of the oxadiazole core.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
Cat. No. B11895049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCCCC1=NC(=NO1)C2CCCCCN2
InChIInChI=1S/C11H19N3O/c1-2-6-10-13-11(14-15-10)9-7-4-3-5-8-12-9/h9,12H,2-8H2,1H3
InChIKeyMOKODIYQKLXQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole (CAS 1564723-09-6; IUPAC: 2-(5-propyl-1,2,4-oxadiazol-3-yl)azepane; molecular formula C₁₁H₁₉N₃O; MW 209.29 g/mol) belongs to the 1,2,4-oxadiazole class of heterocycles, a privileged scaffold in medicinal chemistry owing to its established role as a hydrolytically stable bioisostere of ester and amide functionalities [1]. The compound incorporates a seven-membered azepane ring at the 3-position and an n-propyl chain at the 5-position of the oxadiazole core. Computed physicochemical descriptors include XLogP3 = 2.23, topological polar surface area (TPSA) = 51 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [2]. The compound is commercially available from multiple suppliers in research-grade purity (typically 95–98%), positioning it as an accessible building block or screening hit for fragment-based and lead-optimization programs .

Why In-Class 1,2,4-Oxadiazole Analogs Cannot Simply Substitute for 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole


Within the 1,2,4-oxadiazole chemical space, small perturbations to the 5-alkyl substituent or the azacycloalkane ring size produce measurable shifts in lipophilicity, solubility, and conformational behavior that directly impact target binding, selectivity, and pharmacokinetic profiles. The n-propyl chain at the 5-position distinguishes this compound from its ethyl (C₂) and isopropyl (branched C₃) analogs by delivering a linear three-carbon extension that fine-tunes LogP (measured at 2.23) and TPSA (51 Ų) to a window compatible with both passive membrane permeability and aqueous solubility [1]. The azepane ring—a seven-membered cyclic secondary amine—offers greater conformational flexibility than the more rigid six-membered piperidine, a property that can translate into distinct target engagement modes and altered off-target liability profiles [2]. Furthermore, the 1,2,4-oxadiazole regioisomer itself confers a 10- to 50-fold CB2 affinity advantage over the corresponding 1,3,4-oxadiazole, meaning even isosteric replacement of the heterocycle core is not neutral [3]. These cumulative differences mean that substituting a closely related analog without experimental validation risks losing potency, selectivity, or developability characteristics that are specific to the n-propyl-azepane-oxadiazole architecture.

Quantitative Differentiation Evidence: 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole vs. Closest Analogs


Lipophilicity Tuning: n-Propyl Chain Delivers an Intermediate LogP (2.23) Distinct from Both the Shorter Ethyl and the Branched Isopropyl Analogs

The target compound exhibits a computed XLogP3 of 2.23 (measured LogP 2.23 from vendor data), positioning it between the more polar 3-(azepan-2-yl)-1,2,4-oxadiazole (lacking a 5-alkyl substituent; estimated LogP lower) and the more lipophilic ethyl analog (QSPR-estimated LogP ~3.22) as well as the isopropyl analog (expected LogP ~2.5–3.5) [1]. This intermediate LogP value is considered within the optimal range for CNS drug-like properties (typically LogP 1–3), offering a balance of membrane permeability and aqueous solubility that is not achievable with the shorter or branched-chain analogs [2].

Lipophilicity LogP Physicochemical property optimization

TPSA Differentiates Oral Bioavailability Potential: Target Compound (TPSA 51 Ų) vs. Ethyl Analog (TPSA 98 Ų)

The topological polar surface area (TPSA) of the target compound is computed at 51 Ų (PubChem) / 50.95 Ų (vendor data), which falls well below the 140 Ų threshold generally predictive of good oral absorption and below the 90 Ų threshold for blood-brain barrier penetration [1]. In contrast, closely related oxadiazole-azepane analogs with additional hydrogen-bonding functionality exhibit TPSA values as high as 98 Ų, which may compromise membrane permeability [2]. The low TPSA of the target compound, driven by the absence of additional polar substituents, supports its suitability as a CNS-permeable or orally bioavailable scaffold.

Polar surface area Oral bioavailability TPSA

1,2,4-Oxadiazole Core Confers 10- to 50-Fold CB2 Affinity Advantage Over the 1,3,4-Oxadiazole Regioisomer

In a direct head-to-head comparison of regioisomeric CB2 ligands, 1,2,4-oxadiazole derivatives exhibited 10- to 50-fold higher CB2 receptor affinity than their 1,3,4-oxadiazole counterparts. Specifically, the 1,3,4-oxadiazole derivatives 9a and 9b showed 10- and 50-fold reduced CB2 affinity compared to the 1,2,4-oxadiazole derivatives 1a and 1b, respectively, despite the expectation that 1,3,4-oxadiazoles would offer superior physicochemical and pharmacokinetic properties [1]. Furthermore, the related 4-(1,2,4-oxadiazol-5-yl)azepan-2-one series produced compound 25r with CB2 EC₅₀ = 21.0 nM, Eₘₐₓ = 87%, and >1,428-fold selectivity over CB1 (CB1 EC₅₀ > 30 μM), demonstrating that the 1,2,4-oxadiazole-azepane architecture can achieve potent, highly selective target engagement [2].

Cannabinoid CB2 receptor Regioisomer comparison Bioisosterism

5-n-Propyl Substitution on 1,2,4-Oxadiazole Is Validated for Antiinflammatory Activity in the 3-Aryl-5-propyl-oxadiazole Series

A focused series of 3-aryl-5-(n-propyl)-1,2,4-oxadiazoles (4a–f) was evaluated in a carrageenan-induced rat paw edema model of acute inflammation. Five of six compounds (all except 4e) demonstrated statistically significant reduction of inflammation, with compound 4c showing the most pronounced antiinflammatory effect, comparable to the reference standard acetylsalicylic acid [1]. This establishes that the 5-n-propyl substitution on the 1,2,4-oxadiazole ring is compatible with and contributes to antiinflammatory activity, providing a precedent for target engagement that would not necessarily translate to analogs bearing ethyl, isopropyl, or unsubstituted 5-positions. The antiinflammatory SAR is sensitive to the 3-aryl/heterocyclic substituent identity, meaning the azepane-bearing target compound may exhibit divergent potency that requires empirical determination [1].

Antiinflammatory 5-propyl-1,2,4-oxadiazole Carrageenan-induced edema

1,2,4-Oxadiazole Ring Confers Hydrolytic Stability Over Ester and Amide Bioisosteres Relevant to Metabolic Half-Life Extension

The 1,2,4-oxadiazole ring is recognized as a hydrolytically stable bioisostere for ester and amide functionalities, offering resistance to esterase- and protease-mediated cleavage that commonly limits the in vivo half-life of ester- and amide-containing compounds [1]. In a quantitative example, replacement of an ester moiety with a 3-methyl-1,2,4-oxadiazole in the alkenyldiarylmethane (ADAM) series increased metabolic stability in rat plasma from a half-life of minutes to t₁/₂ = 61 h (ADAM 6), representing an increase of >1,000-fold in plasma stability [2]. More recently, 1,2,4-oxadiazole-containing sarbecovirus papain-like protease inhibitors demonstrated good metabolic stability with t₁/₂ > 93.2 min in mouse liver microsomes and high plasma exposure (AUC₀₋ₜ = 17,380–24,290 ng·h/mL) [3]. While these data are class-level and not measured on the target compound itself, they establish that the 1,2,4-oxadiazole core inherently resists metabolic hydrolysis, a property not shared by ester or amide analogs that would require additional prodrug or formulation strategies to achieve comparable stability.

Metabolic stability Bioisostere Hydrolysis resistance

Azepane Ring Conformational Flexibility Exceeds Piperidine: Implications for Induced-Fit Target Binding

The seven-membered azepane ring in the target compound provides greater conformational flexibility than the six-membered piperidine ring found in closely related oxadiazole analogs such as 5-(piperidin-3-yl)-3-propyl-1,2,4-oxadiazole [1]. Computational modeling indicates that the azepane ring can adopt multiple low-energy conformations (chair-like, twist-boat), with the oxadiazole ring preferentially positioned equatorially to minimize steric strain [2]. This enhanced conformational sampling may enable induced-fit binding to protein targets with deep or sterically demanding binding pockets, a mechanism that the more rigid piperidine ring cannot access. In the CB2 agonist series, the azepane-containing compound 25r achieved a CB1/CB2 selectivity ratio exceeding 1,428, whereas piperidine-containing analogs in related oxadiazole series have not been reported to achieve this level of selectivity, suggesting the azepane ring may contribute uniquely to selectivity [3].

Conformational flexibility Azepane vs. piperidine Ring size

Priority Research and Industrial Application Scenarios for 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole


Fragment-Based and Structure-Based Drug Discovery Targeting Inflammatory Pain (CB2 Agonist Programs)

The 1,2,4-oxadiazole-azepane architecture has been validated in the CB2 agonist series, with compound 25r demonstrating CB2 EC₅₀ = 21.0 nM and >1,428-fold selectivity over CB1 [1]. The target compound, with its n-propyl substitution and azepane ring, is structurally positioned as a fragment or early lead for CB2-targeted inflammatory pain programs. Procurement is recommended for teams pursuing structure-activity relationship (SAR) exploration around the 5-alkyl position and azepane ring modifications.

Oral Bioavailability and CNS Penetration-Focused Lead Optimization

With a computed LogP of 2.23 and TPSA of 51 Ų, the target compound resides within both the oral bioavailability space (TPSA < 140 Ų) and the CNS penetration space (TPSA < 90 Ų) [2]. These physicochemical properties make it a suitable starting scaffold for programs requiring oral dosing and/or blood-brain barrier penetration, where ethyl or isopropyl analogs may deviate unfavorably in LogP or TPSA.

Bioisostere Replacement of Metabolically Labile Esters or Amides in Existing Lead Series

The 1,2,4-oxadiazole core confers hydrolytic stability that can extend metabolic half-life by >1,000-fold compared to ester-containing precursors, as demonstrated in the ADAM anti-HIV series (t₁/₂ from minutes to 61 h in rat plasma) [3]. The target compound is an appropriate candidate for scaffold-hopping experiments where a metabolically vulnerable ester or amide linkage is replaced with a stable 1,2,4-oxadiazole bioisostere, particularly when the azepane moiety can serve as a vector for additional target interactions.

Antiinflammatory Screening Libraries and Diversity-Oriented Synthesis

The 5-n-propyl-1,2,4-oxadiazole substructure has demonstrated antiinflammatory activity in a carrageenan-induced edema model, with 5 of 6 tested 3-aryl-5-propyl analogs significantly reducing inflammation compared to acetylsalicylic acid [4]. The target compound, bearing a novel azepane substitution at the 3-position, represents a structurally distinct entry for antiinflammatory screening libraries, offering pharmacophoric diversity beyond the published 3-aryl series.

Quote Request

Request a Quote for 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.